FG 488 BAPTA-1, AM
Description
Properties
CAS No. |
244167-57-5 |
|---|---|
Molecular Formula |
C59H53F2N3O26 |
Molecular Weight |
1258.07 |
Origin of Product |
United States |
Preparation Methods
The synthesis of FG 488 BAPTA-1, AM involves the conjugation of a green fluorescent probe (Oregon Green 488) to a cell-permeable calcium chelator (BAPTA AM). The preparation typically involves reacting a water-soluble amino dextran with the succinimidyl ester derivative of the appropriate dye . Industrial production methods are similar, focusing on ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
FG 488 BAPTA-1, AM undergoes several types of chemical reactions, primarily involving its interaction with calcium ions. Upon binding calcium ions, the fluorescence intensity of the compound increases approximately 14-fold . Common reagents used in these reactions include calcium chloride and other calcium salts. The major product formed from these reactions is the calcium-bound fluorescent complex.
Scientific Research Applications
Chemical Properties and Mechanism
FG 488 BAPTA-1, AM is a cell-permeable ester that, upon entering cells, is hydrolyzed to release the active fluorescent calcium chelator, Oregon Green BAPTA-1. This compound exhibits a high affinity for calcium ions, with a dissociation constant (K_d) of approximately 170 nM. The fluorescence intensity of the dye increases about 14-fold upon calcium binding, making it an effective tool for monitoring calcium levels in live cells .
Calcium Imaging in Live Cells
This compound is extensively used for real-time imaging of intracellular calcium levels. It allows researchers to visualize calcium transients in response to various stimuli using techniques such as:
- Fluorescence Microscopy : Provides high-resolution images of calcium dynamics in living cells.
- Two-Photon Microscopy : Enables deeper tissue imaging with reduced photodamage, crucial for studying live tissues .
Neurobiology Studies
In neurobiology, this compound has been instrumental in understanding neuronal signaling:
- Calcium Dynamics in Neurons : Studies have shown its application in measuring calcium influx during action potentials in neurons, helping elucidate synaptic transmission mechanisms .
- Astrocyte Function : Recent protocols have demonstrated its use in monitoring calcium signaling in astrocytes, which play critical roles in supporting neuronal activity and maintaining homeostasis .
Drug Discovery and Development
The compound is also utilized in drug discovery processes where calcium signaling pathways are targeted:
- G-Protein Coupled Receptor Biology : this compound helps assess the effects of drugs on intracellular calcium levels mediated by G-protein coupled receptors .
- Cell Viability and Proliferation Assays : It can be used to evaluate the impact of potential therapeutic agents on cell health and function through changes in intracellular calcium concentrations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of FG 488 BAPTA-1, AM involves its ability to bind calcium ions. Upon binding calcium, the compound undergoes a conformational change that results in a significant increase in fluorescence intensity. This allows for the detection and measurement of calcium levels within cells. The molecular targets involved include calcium ions and calcium-binding proteins .
Comparison with Similar Compounds
Comparison with Similar Calcium Indicators
Oregon Green 488 BAPTA-1, AM vs. Oregon Green 488 BAPTA-2, AM
Key Difference : OGB-2’s lower Ca²⁺ affinity makes it ideal for compartments with elevated Ca²⁺, while OGB-1 is preferred for cytosolic measurements.
OGB-1 AM vs. Fluo-4 AM
Key Difference : Fluo-4 offers a larger dynamic range but lower brightness, whereas OGB-1 provides better sensitivity in low Ca²⁺ environments.
OGB-1 AM vs. Cal-520 AM
Key Difference : Cal-520 outperforms OGB-1 in SNR, making it superior for detecting sparse neuronal activity .
OGB-1 AM vs. Fura-2 AM
Key Difference : Fura-2’s ratiometric capability allows precise [Ca²⁺]i measurement, but its UV excitation limits deep-tissue use .
Genetically Encoded Calcium Indicators (e.g., GCaMP6f)
Key Difference : GCaMP6f enables long-term, cell-type-specific imaging but lacks the versatility of OGB-1 for heterogeneous cell populations .
Research Implications and Trends
- OGB-1 AM remains a staple in studies requiring rapid Ca²⁺ imaging across diverse cell types, such as glial-neuronal interactions in Alzheimer’s models and smooth muscle coupling .
- Genetically encoded sensors (e.g., GCaMP6f) are gaining traction for chronic, cell-specific studies but cannot fully replace synthetic dyes in acute or multi-cell-type experiments .
- Next-gen synthetic dyes like Cal-520 address SNR limitations of OGB-1, highlighting a shift toward higher precision in neuronal activity mapping .
Biological Activity
FG 488 BAPTA-1, AM (also known as Oregon Green 488 BAPTA-1, AM) is a cell-permeable fluorescent calcium indicator widely used in biological research to study intracellular calcium dynamics. This compound allows researchers to visualize and quantify changes in calcium ion concentrations within living cells, making it a valuable tool in various fields such as cell biology, neurobiology, and pharmacology.
This compound operates by binding to free calcium ions (Ca²⁺) in the cytoplasm. Upon binding, the fluorescence intensity of the compound increases significantly—approximately 14-fold—allowing for real-time monitoring of calcium levels. The excitation and emission maxima for this compound are at 494 nm and 523 nm, respectively, which makes it suitable for use with common fluorescence microscopy setups .
Pharmacokinetics and Cellular Effects
As a cell-permeant compound, this compound can easily cross cellular membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to release the active form of the dye, which then binds to Ca²⁺ ions. This process is crucial for studying calcium signaling pathways as it enables researchers to measure fluctuations in intracellular calcium concentrations during various cellular processes such as muscle contraction, neurotransmitter release, and cellular signaling .
Experimental Protocols
Preparation of this compound:
- Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 2 to 5 mM.
- Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 2 to 20 µM in a suitable buffer (e.g., Hanks or Hepes buffer) containing Pluronic® F-127 to enhance solubility.
- Cell Loading: Incubate cells with the working solution for 30 to 60 minutes at 37 °C. Following incubation, replace the dye solution with a buffer to remove excess dye .
Case Studies and Research Findings
-
Calcium Imaging in Neurons:
A study utilized two-photon microscopy alongside this compound to measure intracellular calcium levels in presynaptic motoneuron boutons in transgenic Drosophila larvae. The findings demonstrated a direct correlation between action potential frequency and changes in intracellular calcium concentrations . -
Astrocyte Calcium Dynamics:
Research on amygdala astrocytes indicated that loading these cells with this compound facilitated the monitoring of calcium signaling during synaptic activity. This study highlighted the role of astrocytes in modulating neuronal activity through calcium-mediated signaling pathways . -
NF-κB Activation Studies:
In experiments assessing NF-κB activation in HEK293 cells exposed to genotoxic stimuli, pre-treatment with BAPTA-AM effectively blocked NF-κB activation by reducing intracellular calcium levels. This underscores the importance of calcium signaling in transcriptional regulation under stress conditions .
Comparison with Similar Compounds
This compound is often compared with other fluorescent calcium indicators like Fluo-3 and Fluo-4. While all these indicators serve similar purposes, this compound is distinguished by its higher fluorescence intensity upon binding Ca²⁺ and its compatibility with laser-based fluorescence detection systems.
| Compound | Excitation Max (nm) | Emission Max (nm) | Key Features |
|---|---|---|---|
| This compound | 494 | 523 | High fluorescence intensity |
| Fluo-3 | 506 | 526 | Commonly used but less sensitive |
| Fluo-4 | 494 | 515 | Similar application but lower stability |
Q & A
Q. What is the mechanistic basis of Oregon Green 488 BAPTA-1, AM as a calcium indicator, and how does its fluorescence respond to Ca²⁺ binding?
Oregon Green 488 BAPTA-1, AM is a cell-permeable acetoxymethyl (AM) ester derivative of the BAPTA chelator conjugated to the Oregon Green 488 fluorophore. Upon intracellular esterase cleavage, the AM ester is hydrolyzed to release the Ca²⁺-sensitive form. Binding of Ca²⁺ induces a conformational change in BAPTA, increasing fluorescence intensity by approximately 14-fold compared to the Ca²⁺-free state. The excitation/emission maxima are 494/523 nm, compatible with FITC filter sets .
Q. What are the standard protocols for loading Oregon Green 488 BAPTA-1, AM into cultured cells?
- Prepare a 2–5 mM stock solution in high-quality anhydrous DMSO.
- Dilute to 2–20 µM working concentration in a physiological buffer (e.g., Hanks’ balanced salt solution with 0.04% Pluronic® F-127 to enhance solubility).
- Incubate cells with the working solution for 30–60 minutes at 37°C, followed by a wash step to remove extracellular dye. Optimal loading conditions vary by cell type; pilot experiments are recommended to determine ideal concentration and incubation time .
Q. Which instrumentation is suitable for detecting Oregon Green 488 BAPTA-1, AM fluorescence signals?
Fluorescence microscopy (widefield or confocal), fluorescence microplate readers, and flow cytometers equipped with 488 nm excitation lasers and FITC-compatible emission filters (e.g., 515–535 nm bandpass) are commonly used. Low-light imaging systems are recommended for reducing photobleaching during prolonged experiments .
Advanced Research Questions
Q. How can researchers optimize Oregon Green 488 BAPTA-1, AM loading to minimize subcellular compartmentalization in live-cell imaging?
Compartmentalization into organelles (e.g., mitochondria) can occur due to residual AM ester hydrophobicity. Mitigation strategies include:
- Reducing incubation time (e.g., 20–30 minutes).
- Using lower dye concentrations (≤5 µM).
- Adding probenecid (1–2 mM) to inhibit organic anion transporters. For neuronal or tissue studies, dextran-conjugated Oregon Green 488 BAPTA-1 (non-AM) is preferred for intracellular delivery via microinjection or patch pipette .
Q. How does Oregon Green 488 BAPTA-1, AM perform in multiplexed imaging with other fluorophores, and what are key spectral considerations?
Oregon Green 488 BAPTA-1 emits at 523 nm, making it suitable for co-staining with red-emitting probes (e.g., Rhod-2, TMRM) or genetically encoded sensors (e.g., R-GECO). Avoid overlap with green fluorophores like Fluo-4. For simultaneous Ca²⁺ and voltage imaging, pair with near-infrared dyes (e.g., BeRST). Validate spectral separation using single-dye controls and linear unmixing algorithms .
Q. What quantitative methods are recommended for analyzing Ca²⁺ transient data obtained with Oregon Green 488 BAPTA-1, AM?
- ΔF/F₀ Calculation : Normalize fluorescence intensity (F) to baseline (F₀) during resting Ca²⁺ levels.
- Kd Adjustment : The dye’s Ca²⁺ affinity (Kd ~170 nM) requires calibration using Ca²⁺ ionophores (e.g., ionomycin) and buffer solutions with defined Ca²⁺ concentrations.
- Kinetic Modeling : Use software (e.g., ImageJ/Fiji, MATLAB) to fit exponential decay curves for rise/fall times. Correct for photobleaching by acquiring control traces without stimulation .
Q. How can researchers address contradictions in Ca²⁺ signal interpretation caused by pharmacological agents or experimental conditions?
For example, ATP-induced Ca²⁺ transients in sympathetic varicosities (Figure 4 in ) may reflect both Ca²⁺ influx and release from intracellular stores. To resolve ambiguity:
- Combine Oregon Green 488 BAPTA-1, AM with store-depleting agents (e.g., thapsigargin).
- Validate using Ca²⁺-free extracellular buffers or selective channel inhibitors (e.g., ω-conotoxin GVIA for N-type channels).
- Cross-validate with electrophysiology (e.g., patch-clamp) to correlate Ca²⁺ signals with membrane currents .
Technical and Methodological Challenges
Q. What are the limitations of Oregon Green 488 BAPTA-1, AM in high-speed or long-term imaging studies?
- Photobleaching : Minimize laser power and exposure time; use antifade reagents (e.g., ascorbic acid).
- Dye Leakage : Cells may extrude the dye via organic anion transporters. Include probenecid in imaging buffers.
- Signal-to-Noise Ratio (SNR) : For low-Ca²⁺ environments, use higher-affinity variants (e.g., Oregon Green 488 BAPTA-5N, Kd ~20 µM) .
Q. How does the performance of Oregon Green 488 BAPTA-1, AM compare to genetically encoded calcium indicators (GECIs) like GCaMP?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
